molecular formula C₁₅H₁₇Cl₂NO₂S B032673 (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride CAS No. 141109-19-5

(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride

Cat. No. B032673
M. Wt: 346.3 g/mol
InChI Key: ZXANKCFSGFEBQW-UQKRIMTDSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride" involves multi-step chemical reactions. For instance, a related compound was synthesized through the Whol-Ziegler reaction, Williamson reaction, and esterification, starting from 3-methylthiophene (Jiang Jing-ai, 2006). Another method involved reacting alpha-amino(2-chlorophenyl)acetic acid with methanol and thionyl chloride under optimized conditions, achieving a high yield (Wang Guo-hua, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. A study detailed the crystal structure of a thioamide derivative, revealing the geometry and conformation of the molecule through X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy (S. Prasanth et al., 2015).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals have been explored. For example, the synthesis of Clopidogrel Sulfate involves a critical intermediate that is structurally similar to the target compound, showcasing its reactivity and potential for forming complex molecules (Hu Jia-peng, 2012).

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride plays a significant role in the synthesis of pharmaceutical compounds. For instance, Hu Jia-peng (2012) described its use in the synthesis of Clopidogrel bisulfate, a critical intermediate in medication. This process offers advantages like readily available starting materials, moderate conditions, high yield, and suitability for industrialization (Hu Jia-peng, 2012).

Learning and Memory Facilitation

A study by Jiang Jing-ai (2006) synthesized a compound involving a similar structure to investigate its effects on learning and memory in mice. This research highlighted the potential cognitive benefits associated with such compounds (Jiang Jing-ai, 2006).

Optimization in Synthesis

Wang Guo-hua (2008) focused on optimizing the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to the compound . This study provided insights into the effects of various reaction conditions, leading to a higher yield and efficiency in synthesis (Wang Guo-hua, 2008).

Antimicrobial Activity

Research by M. Arora et al. (2013) involved the synthesis of thiophene derivatives, including 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, and evaluated their antimicrobial activities. Such studies demonstrate the potential of related compounds in combating microbial infections (M. Arora et al., 2013).

Chiral Liquid Chromatographic Analysis

A study by C. Zacharis and Elli Vastardi (2015) developed a chiral liquid chromatographic method for analyzing the enantiomeric purity of methyl (2S)-(2-chlorophenyl)-(2-(thiophen-2-yl)ethylamino) acetate, a variant of the specified compound. This highlights its significance in ensuring the quality and purity of pharmaceutical products (C. Zacharis & Elli Vastardi, 2015).

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,14,17H,8-9H2,1H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXANKCFSGFEBQW-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride

CAS RN

141109-19-5
Record name Benzeneacetic acid, 2-chloro-α-[[2-(2-thienyl)ethyl]amino]-, methyl ester, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141109195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL (2S)-2-(2-CHLOROPHENYL)-2-((2-(THIOPHEN-2-YL)ETHYL)AMINO)ACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9FFG0V0C
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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